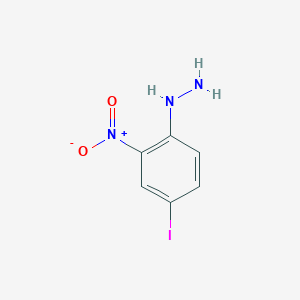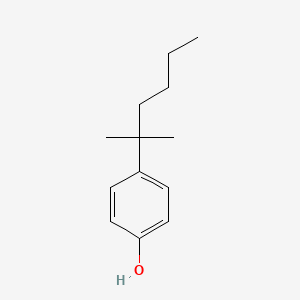
4-(1,1-Dimethylpentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethylpentyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a 1,1-dimethylpentyl substituent. This compound is known for its use in the production of dyes and paints, and it has been found to cause disruption in marine ecosystems by concentrating in benthic sediments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethylpentyl)phenol can be synthesized through the alkylation of phenol with 1-bromopentane. This reaction typically involves the use of a strong base, such as sodium hydroxide, to deprotonate the phenol, making it more nucleophilic and able to attack the alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the alkylation process and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1,1-Dimethylpentyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on marine ecosystems and its potential as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, paints, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dimethylpentyl)phenol involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by integrating into lipid bilayers and altering membrane fluidity. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to disrupted metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl): Similar structure but with a different alkyl substituent.
Nonylphenol: Another alkylphenol with a longer alkyl chain.
Octylphenol: Similar to nonylphenol but with an eight-carbon alkyl chain
Uniqueness
4-(1,1-Dimethylpentyl)phenol is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain industrial applications and scientific research .
Propriétés
Numéro CAS |
30784-31-7 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
4-(2-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-4-5-10-13(2,3)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |
Clé InChI |
MVUXIDLUKLKIEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
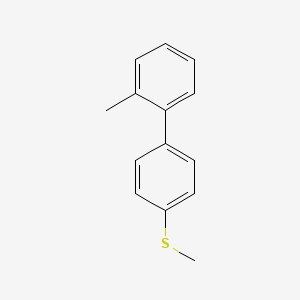
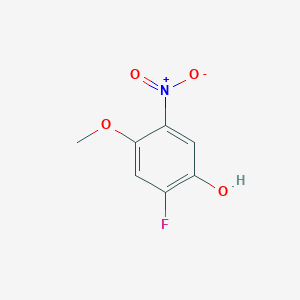
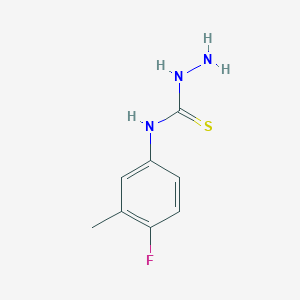
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
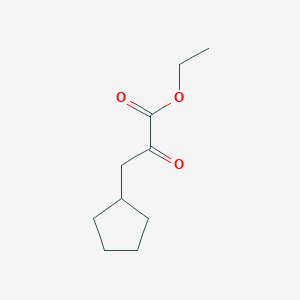

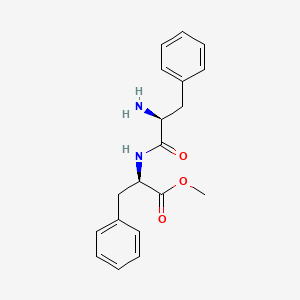
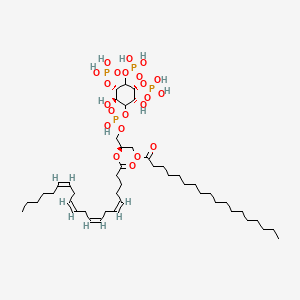
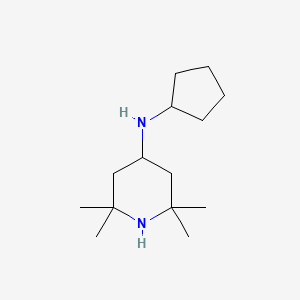
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
